3-Hydroxynorvaline
Overview
Description
3-Hydroxynorvaline is a non-proteinogenic amino acid derivative that is structurally related to norvaline (2-aminopentanoic acid). In this compound, a hydrogen atom at position 3 is replaced by a hydroxy group. The molecular formula of this compound is C5H11NO3, and it has a molecular weight of 133.15 g/mol . This compound is known for its role as a microbial α-amino acid threonine analogue and has been studied for its antiviral activity and toxicity to mammalian cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynorvaline can be achieved through various methods, including stereoselective synthesis. One approach involves the combination of organocatalysis and biocatalysis. This method includes an organocatalytic Mannich reaction followed by an enzymatic ketone reduction. The process can be carried out in a one-pot reaction using 2-propanol as both the solvent and reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of asymmetric catalysis and biocatalysis can be applied to scale up the synthesis. These methods aim to improve efficiency and yield while minimizing the use of stoichiometric reagents .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxynorvaline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the molecule can be reduced to form alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids .
Scientific Research Applications
3-Hydroxynorvaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxynorvaline involves its incorporation into proteins, which can disrupt normal cellular processes. This disruption is due to its structural similarity to threonine, leading to errors in protein synthesis. The compound’s antiviral activity is attributed to its ability to interfere with viral replication by incorporating into viral proteins .
Comparison with Similar Compounds
Similar Compounds
Norvaline (2-aminopentanoic acid): The parent compound of 3-Hydroxynorvaline, lacking the hydroxy group at position 3.
Threonine: An α-amino acid with a similar structure but with a hydroxy group at a different position.
5-Hydroxynorvaline: Another hydroxylated derivative of norvaline, with the hydroxy group at position 5.
Uniqueness
This compound is unique due to its specific structural modification, which imparts distinct biochemical properties. Its ability to act as a threonine analogue and its incorporation into proteins make it valuable for studying protein synthesis fidelity and antiviral mechanisms .
Properties
IUPAC Name |
2-amino-3-hydroxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-42-4, 34042-00-7 | |
Record name | 3-Hydroxynorvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2280-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxynorvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-beta-Hydroxynorvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-3-Hydroxynorvaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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